2-氨基-4-氯-3-甲基苯甲酸

描述

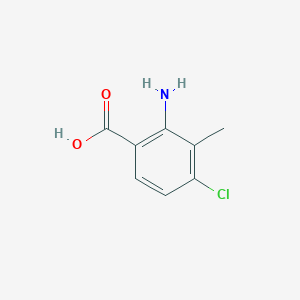

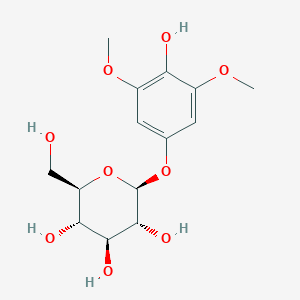

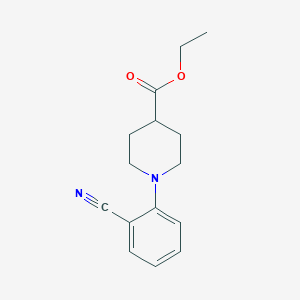

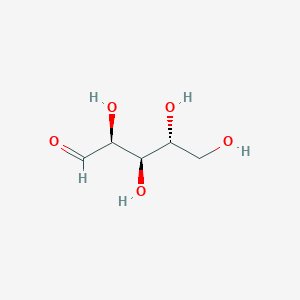

2-Amino-4-chloro-3-methylbenzoic acid, also known as ACMBA, is an organic compound with a chemical formula of C8H8ClNO2. It is a white crystalline solid that is soluble in water, ethanol, acetone, and ethyl acetate. ACMBA is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a building block for the synthesis of heterocyclic compounds.

科学研究应用

合成与表征

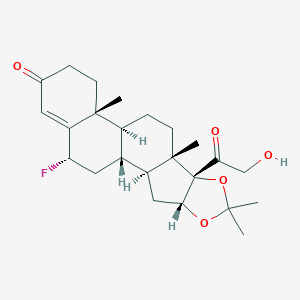

2-氨基-4-氯-3-甲基苯甲酸是合成各种化合物中的关键中间体。例如,它已被用于合成广泛使用的杀虫剂氟啶脲。该过程涉及氢化、氯化和胺化步骤,展示了该化合物在合成有机化学中的多功能性。合成的氟啶脲表现出显著的纯度和产率,表明使用这种中间体在复杂合成过程中的效率(Zheng Jian-hong, 2012)。

超分子化学

2-氨基-4-氯-3-甲基苯甲酸在超分子结构的形成中发挥着关键作用。研究表明,当与各种有机碱结合时,它在形成氢键超分子结构方面具有实用性。这些结构对于理解分子相互作用并开发具有定制性能的新材料至关重要。对这些复合物的研究揭示了晶体堆积和形成1D-3D框架结构中弱和强非共价相互作用的重要性(N. C. Khalib et al., 2014)。

溶解度和模型相关性

了解2-氨基-4-氯-3-甲基苯甲酸在各种溶剂中的溶解度对其在制药和化学合成中的应用至关重要。研究集中在其在不同温度下在十二种纯溶剂中的溶解度,为其在溶液过程中的纯化和应用提供了必要的数据。这项研究不仅提供了有关该化合物溶解度行为的见解,还将数据与各种模型相关联,促进了其在各个科学领域的应用(A. Zhu et al., 2019)。

复杂分子的合成

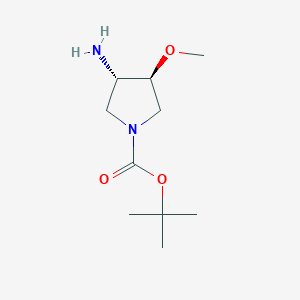

2-氨基-4-氯-3-甲基苯甲酸在合成复杂分子方面起着关键作用,包括具有潜在药理活性的分子。例如,它在创建四唑衍生物中的用途突显了其在药物化学中的重要性,这些化合物被用于探索各种生物活性。从这种化学物质合成5-(2-氨基-4-氯苯基)四唑展示了该化合物在生成可能在药物开发和化学研究其他领域具有重要应用的新分子方面的实用性(Li Fu-gang, 2006)。

安全和危害

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

It is known to be a common intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.

Mode of Action

The compound interacts with its targets primarily through chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce another aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .

Biochemical Pathways

Given its role as a common intermediate in organic synthesis , it can be inferred that the compound could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Amino-4-chloro-3-methylbenzoic acid’s action would depend on the specific compounds it is used to synthesize . As a common intermediate in organic synthesis , its effects could vary widely.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-chloro-3-methylbenzoic acid. Furthermore, it should be handled with appropriate protective measures to avoid skin contact and inhalation of its vapors .

属性

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)